Cas no 139366-35-1 (8-Bromo-5-nitroquinoline)
8-Bromo-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-5-nitroquinoline
- 8-Brom-5-nitro-chinolin
- 8-Bromo-5-nitro-quinoline
- F2130-0061
- Quinoline,8-bromo-5-nitro
- Quinoline, 8-bromo-5-nitro-
- Quinoline,8-bromo-5-nitro-
- LEMUPVPKQOTZAE-UHFFFAOYSA-N
- BBL036756
- SBB080965
- SY106966
- V2973
- BB 0241028
- 366B351
-
- MDL: MFCD00509069
- Inchi: 1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
- InChI Key: LEMUPVPKQOTZAE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=CC=CN=C21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 251.95300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 231
- XLogP3: 3.1
- Topological Polar Surface Area: 58.7
Experimental Properties
- PSA: 58.71000
- LogP: 3.42870
8-Bromo-5-nitroquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
8-Bromo-5-nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-5-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY106966-5g |
8-Bromo-5-nitroquinoline |
139366-35-1 | ≥95% | 5g |
¥950.0 | 2023-09-15 | |
| Chemenu | CM145720-25g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 98% | 25g |
$320 | 2021-08-05 | |
| Alichem | A189003859-10g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 98% | 10g |
$193.80 | 2022-04-02 | |
| Alichem | A189003859-25g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 98% | 25g |
$338.58 | 2022-04-02 | |
| TRC | B698060-100mg |
8-Bromo-5-nitroquinoline |
139366-35-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698060-250mg |
8-Bromo-5-nitroquinoline |
139366-35-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698060-500mg |
8-Bromo-5-nitroquinoline |
139366-35-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698060-1g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM145720-5g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 98% | 5g |
$126 | 2023-02-18 | |
| Chemenu | CM145720-10g |
8-Bromo-5-nitroquinoline |
139366-35-1 | 98% | 10g |
$196 | 2023-02-18 |
8-Bromo-5-nitroquinoline Suppliers
8-Bromo-5-nitroquinoline Related Literature
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Helena Brodnik,Franc Po?gan,Bogdan ?tefane Org. Biomol. Chem. 2016 14 1969
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2. CCLXIV.—Quinoline compounds containing arsenic. Part III. Synthesis of o-5′-nitro-8′-quinolylaminophenylarsonic acid, 12-chloro-10-nitro-5 : 12-dihydroquinbenzarsazine, and 10-nitroquinbenzarsazinic acidRobert Henry Slater J. Chem. Soc. 1931 1938
Additional information on 8-Bromo-5-nitroquinoline
Professional Introduction to 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1)
8-Bromo-5-nitroquinoline (CAS No. 139366-35-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline family, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The presence of both bromo and nitro substituents in the molecule enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural features of 8-Bromo-5-nitroquinoline make it an attractive scaffold for drug discovery. The bromine atom at the 8-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly employed in the construction of biaryl structures. These types of structures are prevalent in many bioactive molecules, including kinase inhibitors and other targeted therapies. Additionally, the nitro group at the 5-position can be reduced to an amine, opening up possibilities for further derivatization and modification.
In recent years, there has been a surge in research focused on quinoline derivatives as potential therapeutic agents. Specifically, 8-Bromo-5-nitroquinoline has been explored for its potential in combating drug-resistant pathogens and cancers. For instance, studies have demonstrated its efficacy against certain resistant bacterial strains by interfering with their DNA replication and repair mechanisms. The bromo and nitro substituents play a crucial role in modulating the electronic properties of the quinoline core, thereby influencing its binding affinity to biological targets.
One of the most compelling aspects of 8-Bromo-5-nitroquinoline is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. For example, modifications at the 3-position or 7-position of the quinoline ring have led to derivatives with improved solubility and bioavailability. Furthermore, computational studies have been instrumental in predicting the binding modes of these derivatives to target proteins, aiding in the rational design of more potent and selective inhibitors.
The synthesis of 8-Bromo-5-nitroquinoline typically involves a multi-step process that begins with the nitration of quinoline followed by bromination. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These methodologies often incorporate green chemistry principles, such as catalytic bromination or solvent-free reactions, to minimize waste and energy consumption.
The biological activity of 8-Bromo-5-nitroquinoline has been extensively studied in various preclinical models. Notably, it has shown promise as an inhibitor of certain kinases that are overexpressed in cancer cells. By binding to these kinases, it can disrupt signaling pathways that promote cell proliferation and survival. Preclinical trials have also explored its potential as an antiviral agent, particularly against RNA viruses where it may interfere with viral replication by inhibiting key enzymes.
The development of novel therapeutic agents often requires a deep understanding of structure-activity relationships (SAR). In the case of 8-Bromo-5-nitroquinoline, SAR studies have revealed that subtle changes in the substituent pattern can significantly alter its biological activity. For example, replacing the nitro group with a cyano group can enhance potency against certain bacterial strains while maintaining good selectivity. These insights are critical for optimizing lead compounds into viable drug candidates.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict how different derivatives of 8-Bromo-5-nitroquinoline will interact with biological targets at the atomic level. This approach allows researchers to identify promising candidates before investing time and resources into experimental synthesis and testing. Additionally, virtual screening methods have enabled high-throughput evaluation of large libraries of compounds, accelerating the drug discovery process.
The future prospects for 8-Bromo-5-nitroquinoline are promising as ongoing research continues to uncover new applications and therapeutic potentials. Innovations in synthetic chemistry may lead to more efficient routes for producing this compound, making it more accessible for industrial applications. Furthermore, advances in biotechnology may enable its use in combination therapies where it could synergize with other agents to achieve greater therapeutic efficacy.
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